5-Fold Superior Antiplatelet Potency vs. Closest Structural Analog Oleoyl Danshenxinkun A (Arachidonic Acid Pathway)
In a direct head-to-head experiment using washed rabbit platelets, oleoyl neocryptotanshinone (compound 1) inhibited arachidonic acid (100 μM)-induced platelet aggregation with an IC₅₀ of 5.1 ± 0.8 μM, compared to 25.5 ± 1.9 μM for oleoyl danshenxinkun A (compound 2)—a 5.0-fold potency advantage. Aspirin, the clinical reference antiplatelet agent, exhibited an IC₅₀ of 27.0 ± 1.1 μM in the same assay, meaning oleoyl neocryptotanshinone was 5.3-fold more potent than aspirin . Both fatty diterpenoids were isolated from the same nonpolar fraction of S. miltiorrhiza and share an identical oleoyl side chain, differing only in the diterpenoid core (neocryptotanshinone vs. danshenxinkun A), establishing that the core structure—not merely the oleoyl moiety—drives the potency differential .
| Evidence Dimension | IC₅₀ against arachidonic acid-induced rabbit platelet aggregation |
|---|---|
| Target Compound Data | 5.1 ± 0.8 μM (oleoyl neocryptotanshinone, compound 1) |
| Comparator Or Baseline | Oleoyl danshenxinkun A: 25.5 ± 1.9 μM; Aspirin: 27.0 ± 1.1 μM |
| Quantified Difference | 5.0-fold more potent than oleoyl danshenxinkun A; 5.3-fold more potent than aspirin |
| Conditions | Washed rabbit platelets; preincubation 3 min; arachidonic acid 100 μM as agonist; n = 3–5; values as mean ± SE |
Why This Matters
For procurement decisions, this 5-fold potency gap between two structurally analogous fatty diterpenoids sharing the same oleoyl substituent demonstrates that the core diterpenoid scaffold critically determines pharmacological activity, making oleoyl neocryptotanshinone the clearly superior choice for arachidonic acid-pathway antiplatelet studies.
- [1] Lin HC, Ding HY, Chang WL. Two new fatty diterpenoids from Salvia miltiorrhiza. J Nat Prod. 2001 May;64(5):648-50. doi: 10.1021/np000345v. PMID: 11374966. Table 2. View Source
